

Spectroscopic Profile of (E)-2-Bromobenzaldoxime: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Bromobenzaldoxime, a halogenated aromatic oxime of interest in synthetic chemistry and drug discovery. The document details available experimental data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to aid in reproducibility and further investigation.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (E)-2-Bromobenzaldoxime. Where direct experimental data for the target molecule is not available, data for structurally related compounds are provided for comparative purposes to predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of 2-Bromobenzaldoxime

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.70	s	1H	N-OH
8.32	s	1H	CH=N
7.79-7.81	q	1H	Ar-H
7.68	d, $J = 7.5$ Hz	1H	Ar-H
7.42	t, $J = 7.5$ Hz	1H	Ar-H
7.33-7.36	m	1H	Ar-H

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ^{13}C NMR Spectral Data of (E)-2-Chlorobenzaldehyde Oxime (for comparison)

Chemical Shift (δ) ppm	Assignment
147	C=N
133	Ar-C
130	Ar-C
129	Ar-C
127	Ar-C
126	Ar-C

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]

Note: Specific experimental ^{13}C NMR data for **2-Bromobenzaldoxime** was not found in the reviewed literature. The data for the chloro-analogue is presented for estimation of chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Aromatic Oximes

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3300-3100	O-H	Stretching	Broad, Medium
~3100-3000	C-H (Aromatic)	Stretching	Medium to Weak
~1640	C=N	Stretching	Medium
~1600-1450	C=C (Aromatic)	Stretching	Medium to Strong
~1050	C-Br	Stretching	Medium to Strong
~950	N-O	Stretching	Medium

Note: Predicted values based on typical vibrational frequencies of functional groups in similar molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Bromobenzaldoxime**

m/z	Proposed Fragment Ion	Notes
200/202	[C ₇ H ₆ BrNO] ⁺	Molecular ion peak (M ⁺) with characteristic bromine isotopic pattern (¹⁹ Br/ ⁸¹ Br ≈ 1:1).
183/185	[C ₇ H ₅ BrO] ⁺	Loss of NH.
121	[C ₇ H ₆ NO] ⁺	Loss of Br radical.
104	[C ₇ H ₆ N] ⁺	Loss of Br and OH radicals.
77	[C ₆ H ₅] ⁺	Phenyl cation.

Note: The fragmentation pattern is predicted based on the structure of **2-Bromobenzaldoxime** and common fragmentation pathways of aromatic compounds.

Experimental Protocols

Synthesis of (E)-2-Bromobenzaldehyde Oxime

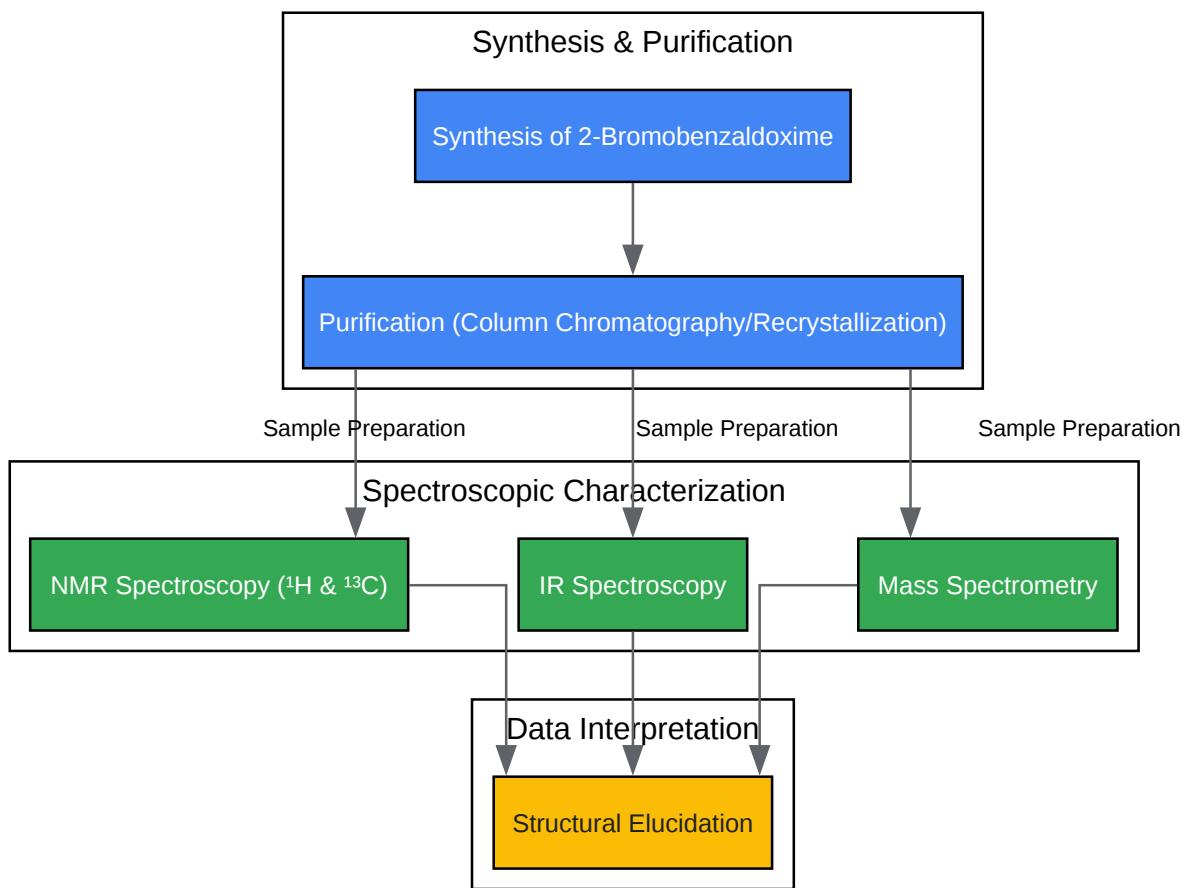
A documented procedure for the synthesis of (E)-2-Bromobenzaldehyde oxime is as follows:

- **Reaction Setup:** In a suitable reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% aqueous hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).
- **Reaction Conditions:** Heat the mixture at 373 K (100 °C) for 30 minutes.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3 v/v).
- **Purification:** Upon completion, the product is purified by column chromatography on silica gel, eluting with an ethyl acetate/n-hexane (1:4 v/v) mixture.
- **Crystallization:** Colorless crystals of (E)-2-Bromobenzaldehyde oxime can be obtained by recrystallization from ethyl acetate. The reported melting point is 363 K (90 °C) with a yield of 90%.

Spectroscopic Analysis

A general workflow for the spectroscopic characterization of the synthesized **2-Bromobenzaldoxime** is outlined below.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)*Workflow for Synthesis and Spectroscopic Analysis.*

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Bromobenzaldoxime** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H NMR experiment.

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm^{-1} . Acquire a background spectrum first and then the sample spectrum.
- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and expected fragment ions.

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References

- 1. rsc.org [rsc.org]
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